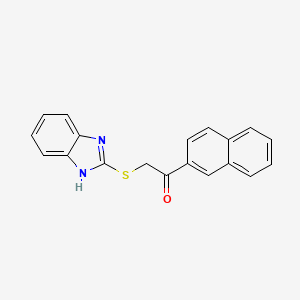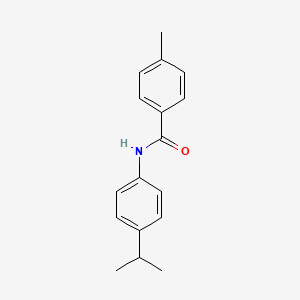![molecular formula C18H19N3OS B5741672 N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5741672.png)
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide, commonly known as DAPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of carbonothioyl compounds and has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
DAPH has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DAPH is in the field of cancer research. Studies have shown that DAPH has anti-cancer properties and can induce apoptosis in cancer cells. DAPH has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mécanisme D'action
The mechanism of action of DAPH is not fully understood. However, studies have shown that DAPH inhibits the activity of protein kinase C (PKC) and induces the production of reactive oxygen species (ROS) in cancer cells. PKC is a family of enzymes that play a crucial role in cell signaling and regulation. Inhibition of PKC activity by DAPH leads to the induction of apoptosis in cancer cells. The production of ROS by DAPH also contributes to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
DAPH has been shown to have various biochemical and physiological effects. Studies have shown that DAPH can induce apoptosis in cancer cells by activating the caspase cascade. DAPH has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition, DAPH has been shown to inhibit angiogenesis, which is the process of formation of new blood vessels, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DAPH has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. DAPH is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, DAPH has some limitations as a research tool. It is highly toxic and must be handled with care. In addition, DAPH has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on DAPH. One area of research is the development of DAPH analogs with improved properties. Another area of research is the identification of the molecular targets of DAPH. Studies have shown that DAPH inhibits the activity of PKC, but the exact mechanism of inhibition is not fully understood. Further research is needed to elucidate the mechanism of action of DAPH. In addition, more studies are needed to evaluate the potential applications of DAPH in other fields of scientific research.
Méthodes De Synthèse
The synthesis of DAPH involves the reaction between 4-(dimethylamino)benzenamine and 3-phenylacryloyl chloride in the presence of triethylamine and carbon disulfide. The reaction takes place in a two-phase system consisting of dichloromethane and water. The product is obtained in high yield after purification by column chromatography.
Propriétés
IUPAC Name |
(E)-N-[[4-(dimethylamino)phenyl]carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-21(2)16-11-9-15(10-12-16)19-18(23)20-17(22)13-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H2,19,20,22,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSWBNZBPXNTCF-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{[4-(dimethylamino)phenyl]carbamothioyl}-3-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(butyrylamino)phenyl]-4-methoxybenzamide](/img/structure/B5741593.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5741601.png)
![N-4-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5741606.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5741612.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5741632.png)

![5-butyryl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5741646.png)
![4-bromo-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5741650.png)

![1-{[benzyl(phenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5741668.png)
![3-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5741676.png)

